molecular formula C12H17IN2O2S B273453 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B273453
M. Wt: 380.25 g/mol
InChI Key: MJCAEKYXVZKICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine, also known as IMD-0354, is a small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. IMD-0354 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine selectively targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) proteins, which normally sequester NF-κB in the cytoplasm. Inhibition of the IKK complex prevents the phosphorylation and degradation of IκB proteins, leading to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. In immune cells, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the transcriptional activity of NF-κB. In animal models of various diseases, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation, promote tissue repair, and improve disease outcomes.

Advantages and Limitations for Lab Experiments

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It selectively targets the NF-κB pathway, allowing for the specific inhibition of this pathway without affecting other signaling pathways. However, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine also has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other proteins or pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. This may involve developing new formulations or delivery methods that can increase its stability and bioavailability. Additionally, further research is needed to elucidate the precise molecular mechanisms by which 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine inhibits the NF-κB pathway and to identify potential off-target effects. This may involve the use of advanced molecular biology techniques such as CRISPR/Cas9 gene editing and proteomics. Overall, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine represents a promising small molecule inhibitor with potential therapeutic applications in various diseases, and further research is needed to fully realize its potential.

Synthesis Methods

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 5-iodo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation and suppress the immune response. In chronic inflammatory diseases such as inflammatory bowel disease and psoriasis, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation and promote tissue repair.

properties

Product Name

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine

Molecular Formula

C12H17IN2O2S

Molecular Weight

380.25 g/mol

IUPAC Name

1-(5-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H17IN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3

InChI Key

MJCAEKYXVZKICL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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